molecular formula C10H7F2NO B1331469 6,8-Difluoro-2-methylquinolin-4-ol CAS No. 219689-64-2

6,8-Difluoro-2-methylquinolin-4-ol

Cat. No. B1331469
M. Wt: 195.16 g/mol
InChI Key: GFYSQYURFCGHAG-UHFFFAOYSA-N
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Description

6,8-Difluoro-2-methylquinolin-4-ol is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry. The presence of fluorine atoms in the quinoline structure can significantly alter the compound's physical, chemical, and biological properties, making it a valuable chemotype for drug development.

Synthesis Analysis

The synthesis of fluorinated quinolines, such as 6,8-Difluoro-2-methylquinolin-4-ol, can be achieved through various synthetic routes. One approach involves the Skraup reaction, which has been used to prepare tetrafluoroquinoline derivatives by reacting tetrafluoroaniline with glycerol and other reagents . Another method includes a one-pot synthesis that utilizes a silver-catalyzed intramolecular aminofluorination of alkyne to produce various fluorinated isoquinolines . Additionally, a practical synthesis route for difluoroquinoline derivatives has been developed, which includes chlorination and intramolecular cyclization reactions .

Molecular Structure Analysis

The molecular structure of 6,8-Difluoro-2-methylquinolin-4-ol is characterized by the presence of two fluorine atoms at the 6 and 8 positions of the quinoline ring. The methyl group at the 2 position and the hydroxyl group at the 4 position contribute to the compound's unique chemical behavior. The fluorine atoms are known to influence the electronic distribution within the molecule, affecting its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Fluorinated quinolines, such as 6,8-Difluoro-2-methylquinolin-4-ol, can undergo various chemical reactions. Nucleophilic substitution reactions can replace fluorine atoms in the quinoline ring, as demonstrated by the reactions of 5,6,7,8-tetrafluoroquinoline with nucleophilic reagents like sodium methoxide, potassium hydroxide, and ammonia . The presence of the hydroxyl group also opens up possibilities for further functionalization and the formation of metal complexes .

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into the quinoline ring significantly impacts the compound's physical and chemical properties. Fluorine is highly electronegative, which can increase the lipophilicity of the molecule and improve its metabolic stability. The photophysical properties of fluorinated quinolines are also of interest, as they can exhibit fluorescence, which is useful in various applications, including the development of fluorescent probes and materials .

Scientific Research Applications

Phototoxic Properties in Antitumor Applications

6,8-Difluoro-2-methylquinolin-4-ol has been studied for its potential as a photochemotherapeutic agent in antitumor applications. The phototoxic effects of this compound, due to its ability to undergo photodehalogenation, contribute to its potential in this field. Research on a related compound, 1-methyl-6,8-difluoro-4-oxo-7-aminodimethyl-1,4-dihydroquinoline-3-carboxylic acid, revealed enhanced phototoxic properties, suggesting a similar potential for 6,8-Difluoro-2-methylquinolin-4-ol (Anaya-Gonzalez et al., 2019).

Antibacterial Activity

Compounds similar to 6,8-Difluoro-2-methylquinolin-4-ol have demonstrated significant antibacterial activities. The synthesis and evaluation of 1‐(substituted‐benzyl)‐6‐fluoro‐1,4‐dihydro‐4‐oxoquinoline‐3‐carboxylic acids and their 6,8‐difluoro analogs showed that some of these quinolones possess good antibacterial properties (Sheu et al., 1998).

Spectroscopic Characterization and Thermal Studies

Studies on divalent transition metal complexes of 8-hydroxyquinoline, a compound structurally related to 6,8-Difluoro-2-methylquinolin-4-ol, have been conducted. These studies involved spectroscopic characterization and thermal analysis, indicating potential applications in areas requiring such properties (Patel & Patel, 2017).

Cytotoxicity in Cancer Research

The compound's derivatives have been explored for their cytotoxic properties against cancer cells. For instance, research on novel Polycarbo-Substituted Alkyl (Thieno[3,2-c]quinoline)-2-Carboxylates, which are structurally related, showed that these compounds exhibit dose- and time-dependent inhibition of cancer cell growth (Mphahlele et al., 2014).

Pharmaceutical Potential Against Viruses

A foundational theoretical study on the adsorption and docking of quinolone compounds with aluminum-nitrogen and aluminum-phosphorous fullerene-like nanocages revealed potential pharmaceutical applications against viruses like SARS-CoV-2 (Ullah et al., 2022).

Structure-Activity Relationships in Antibacterial Agents

Research on the synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent, has provided insights into how the structural modification of such compounds can enhance their antibacterial properties (Miyamoto et al., 1990).

Antimicrobial Potentials in Food Preservation

The antimicrobial potentials of 4-methylquinoline analogues, structurally related to 6,8-Difluoro-2-methylquinolin-4-ol, have been evaluated as potential natural preservatives against foodborne bacteria (Kim et al., 2014).

properties

IUPAC Name

6,8-difluoro-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO/c1-5-2-9(14)7-3-6(11)4-8(12)10(7)13-5/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYSQYURFCGHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50300461
Record name 6,8-difluoro-2-methylquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Difluoro-2-methylquinolin-4-ol

CAS RN

219689-64-2
Record name 6,8-difluoro-2-methylquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50300461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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